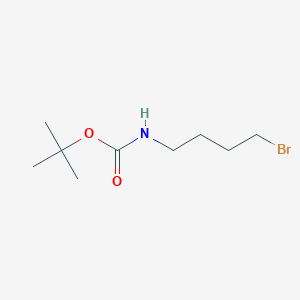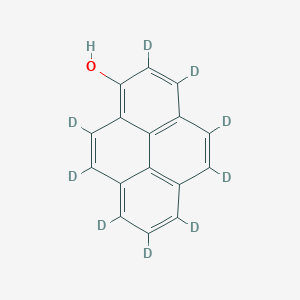
4-(喹喔啉-2-基)丁烷-1,2,3-三醇
描述
“4-(Quinoxalin-2-yl)butane-1,2,3-triol” is a quinoxaline derivative . It is also known as "2-(2,3,4-Trihydroxybutyl)quinoxaline" .
Synthesis Analysis
The synthesis of “4-(Quinoxalin-2-yl)butane-1,2,3-triol” involves complex chemical reactions . The compound has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol . The compound is characterized using NMR, HPLC, LC-MS, UPLC & more .Molecular Structure Analysis
The molecular structure of “4-(Quinoxalin-2-yl)butane-1,2,3-triol” is complex. The quinoxaline portion of the molecule is almost planar with the substituent containing the dimethylamino and carboxyethyl groups rotated well out of its mean plane .Physical And Chemical Properties Analysis
The compound “4-(Quinoxalin-2-yl)butane-1,2,3-triol” has a molecular weight of 234.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 234.10044231 g/mol . The topological polar surface area of the compound is 86.5 Ų .科学研究应用
Food Metabolite Analysis
“2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” is identified as a food metabolite . It can be formed from homoglucans and is used in the analysis of food products to understand the metabolic pathways involved in food digestion and nutrient absorption. This compound helps in tracing the transformation of substances within foodstuffs, providing insights into the nutritional value and potential health benefits or risks associated with certain foods.
Pharmaceutical Reference Standards
The compound serves as a reference standard in pharmaceutical research . Reference standards are crucial for ensuring the quality and consistency of pharmaceutical products. They are used to calibrate instruments, validate methods, and ensure the identity, purity, and potency of drug substances.
Biosynthetic Compound Research
As a biosynthetic compound, “2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” is used in the study of biosynthetic pathways . Researchers can explore how this compound is synthesized in nature, which can lead to the discovery of new drugs or the development of synthetic pathways for producing complex organic molecules.
Organic Synthesis Catalysis
This compound has applications as a catalyst in organic synthesis reactions . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. By using this compound as a catalyst, chemists can develop more efficient and sustainable chemical processes.
Dye Industry
“2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” can also be used in the dye industry . Its molecular structure may interact with different substrates to produce a range of colors, which can be utilized in fabric dyeing, food coloring, and other applications where colorants are required.
Environmental Testing
In environmental science, this compound may be used as a reagent in testing and monitoring environmental samples . It can help in detecting the presence of certain pollutants or in studying the degradation of organic materials in various ecosystems.
Metabolite Research
It is used in metabolite research to understand the role of metabolites in various biological systems . Metabolites are the intermediates and products of metabolism, and studying them can provide insights into the metabolic processes that sustain life.
Endogenous Metabolite Study
Lastly, as an endogenous metabolite, “2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” is significant in medical research for understanding diseases and developing treatments . Endogenous metabolites are produced within organisms, and their study can lead to breakthroughs in diagnosing and treating various health conditions.
安全和危害
作用机制
Mode of Action
Quinoxaline derivatives have been studied for their potential as a2b receptor antagonists , which could suggest a similar mode of action for this compound.
Biochemical Pathways
The compound is formed from barley lichenan, and the approximate molar ratios of the 1,4- to 1,3-linkage in lichenan is estimated to be 2.2 . From scleroglucan, 2-(2’,3’,4’-Trihydroxybutyl)quinoxaline is produced, reflecting a 1,3- and branched 1,6-linkage in the glucan
属性
IUPAC Name |
4-quinoxalin-2-ylbutane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKHJQAEESRVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558662 | |
| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42015-38-3 | |
| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(quinoxalin-2-yl)butane-1,2,3-triol in glucan analysis?
A1: 4-(Quinoxalin-2-yl)butane-1,2,3-triol, also known as 2-(2′,3′,4′-trihydroxybutyl)quinoxaline (G-1), is a key derivative formed when β-1,3-linked glucans like curdlan and scleroglucan react with o-phenylenediamine (OPD) under alkaline conditions with heating [, ]. This reaction, known as the alkaline OPD method, is employed to analyze the structure and linkage patterns of complex carbohydrates.
Q2: How does the formation of 4-(quinoxalin-2-yl)butane-1,2,3-triol aid in understanding glucan structure?
A2: The presence of 4-(quinoxalin-2-yl)butane-1,2,3-triol (G-1) specifically indicates the existence of β-1,3 linkages within the glucan structure [, ]. By analyzing the types and quantities of quinoxaline derivatives produced, researchers can determine the ratio of different linkages (like β-1,3, β-1,4, and β-1,6) within a glucan sample. This information is crucial for understanding the physical properties, biological activity, and potential applications of these polysaccharides. For instance, in the study by Kato et al., the formation of G-1 and another quinoxaline derivative from scleroglucan allowed researchers to confirm the presence of both β-1,3 and branched β-1,6 linkages in the glucan [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




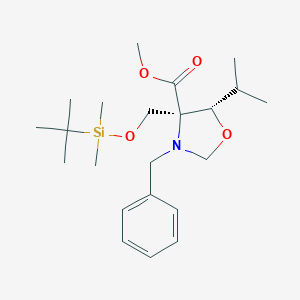


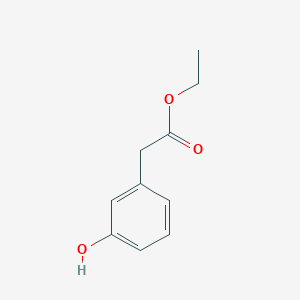
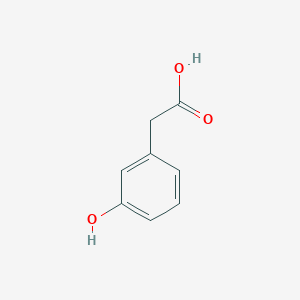
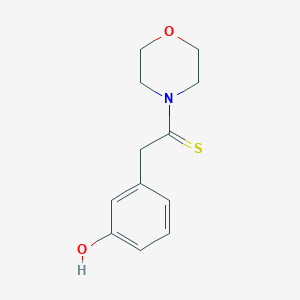

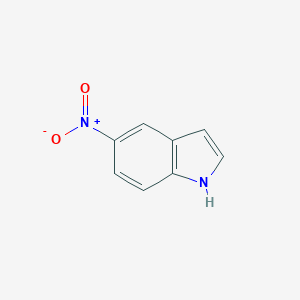
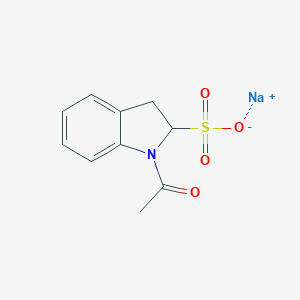

![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)
